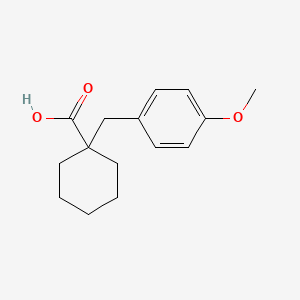

1-(4-Methoxybenzyl)cyclohexanecarboxylic acid

Description

1-(4-Methoxybenzyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C15H20O3. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 4-methoxybenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C15H20O3/c1-18-13-7-5-12(6-8-13)11-15(14(16)17)9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17) |

InChI Key |

XMQSFAGVAWLELI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(CCCCC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid can be synthesized through several methods. One common route involves the reaction of cyclohexanecarboxylic acid with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In industrial settings, the production of 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methoxybenzyl)cyclohexanecarboxylic acid has the molecular formula and a molecular weight of approximately 248.32 g/mol. The compound features a cyclohexane ring substituted with a para-methoxyphenyl group, which enhances its lipophilicity and biological activity compared to similar compounds. This unique structure contributes to its potential applications in medicinal chemistry and materials science.

Pharmaceutical Applications

Materials Science Applications

-

Polymer Modifications :

- The compound can be utilized as a modifier for polymer materials, enhancing their mechanical properties or thermal stability. Its carboxylic acid functional group allows for easy incorporation into various polymer matrices, potentially improving the performance of materials used in packaging or construction .

- Synthesis of Functional Materials :

Case Studies and Research Findings

- A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of structurally related compounds, highlighting the potential of 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid as a lead compound for further development .

- Another research effort focused on synthesizing derivatives of cyclohexanecarboxylic acids, demonstrating how modifying the methoxy group could enhance biological activity while retaining desirable pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexanecarboxylic acid: Lacks the methoxybenzyl group, resulting in different chemical properties.

4-Methoxybenzyl alcohol: Contains the methoxybenzyl group but lacks the cyclohexane ring and carboxylic acid group.

Uniqueness: 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid is unique due to the combination of the cyclohexane ring, carboxylic acid group, and methoxybenzyl group. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Biological Activity

1-(4-Methoxybenzyl)cyclohexanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities. This article will delve into its chemical properties, biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

1-(4-Methoxybenzyl)cyclohexanecarboxylic acid has the following chemical characteristics:

- Molecular Formula : CHO

- Molecular Weight : 248.32 g/mol

- CAS Number : 1197-18-8

- Structure : The compound features a cyclohexane ring with a carboxylic acid group and a 4-methoxybenzyl substituent, which enhances its lipophilicity and potential bioactivity.

Anti-inflammatory Properties

Research indicates that derivatives of cyclohexanecarboxylic acids, including 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid, exhibit anti-inflammatory effects. A study focusing on similar compounds found that they could inhibit NF-κB activation, a key regulator in inflammatory responses. The most active analogs demonstrated significant inhibition with IC values around 2.83 μM .

Neuroprotective Effects

There is emerging evidence suggesting that cyclohexanecarboxylic acid derivatives may have neuroprotective effects. A study indicated that certain derivatives could modulate potassium channels, which play a role in neuronal excitability and protection against excitotoxicity. This modulation could be beneficial in conditions like epilepsy and neurodegenerative diseases .

The biological activities of 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid can be attributed to its structural features:

- Lipophilicity : The methoxy group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Receptor Binding : Similar compounds have shown affinity for various receptors, including adenosine receptors, which are involved in anti-inflammatory and neuroprotective pathways .

- Enzyme Inhibition : The carboxylic acid moiety may participate in enzyme inhibition mechanisms relevant to inflammatory pathways.

Case Studies and Research Findings

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves introducing the 4-methoxybenzyl group to a cyclohexanecarboxylic acid backbone. Key steps include:

Oxidation of Cyclohexanol Derivatives : Cyclohexanol or cyclohexanone can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to yield cyclohexanecarboxylic acid .

Alkylation : The 4-methoxybenzyl group is introduced via alkylation using reagents like 4-methoxybenzyl chloride in the presence of a base (e.g., NaH) and polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Q. How is the structural identity of 1-(4-Methoxybenzyl)cyclohexanecarboxylic acid confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on:

- 1H NMR : Peaks for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ ~6.8–7.2 ppm), and cyclohexane protons (δ ~1.2–2.5 ppm) should align with predicted splitting patterns .

- HPLC Purity Analysis : A purity ≥99% (as in ) ensures minimal impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 220.22 for C₁₂H₁₂O₄) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?

- Methodological Answer : Discrepancies often arise from stereochemical or conformational variations. Strategies include:

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations .

Density Functional Theory (DFT) Simulations : Compare calculated NMR chemical shifts (via software like Gaussian) with experimental data to validate structures .

X-ray Crystallography : Resolve absolute configuration for chiral derivatives .

Q. How can enantiomeric purity be ensured in the synthesis of chiral derivatives of this compound?

- Methodological Answer : Enantioselective synthesis requires:

Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereocontrol .

Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers .

Protecting Groups : Introduce Fmoc or Boc groups to stabilize intermediates during synthesis (e.g., ’s Fmoc-amino derivative) .

Q. What methodologies are used to assess the compound's role as an intermediate in bioactive molecule synthesis?

- Methodological Answer : The compound’s utility is evaluated through:

Derivatization Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.